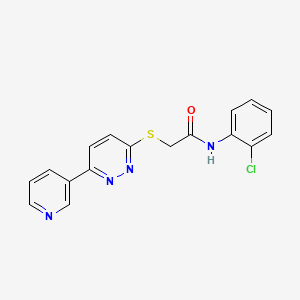

![molecular formula C22H20N4O4 B2371971 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide CAS No. 862810-75-1](/img/structure/B2371971.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

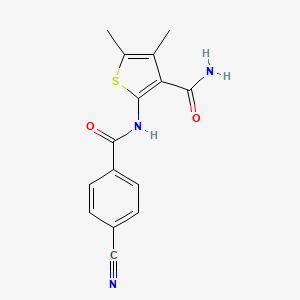

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide” is a chemical compound with the molecular formula C17H18N4O2 . It has been studied for its potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been well studied. The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyrimidine ring attached to a phenyl ring through a nitrogen atom. The phenyl ring carries a methoxy group, and the imidazo[1,2-a]pyrimidine ring is also attached to a butanamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.35 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are 310.14297583 g/mol. The topological polar surface area is 68.5 Ų .Scientific Research Applications

- Researchers have synthesized novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones, including this compound, and evaluated their anticancer potential against various human cancer cell lines . Notably, the pyrrolidine-derived imidazo[1,2-a]pyrimidine exhibited excellent activity against HeLa cells.

- Imidazo[1,2-a]pyrimidines, including this compound, have shown potential in optoelectronic applications . Their aromatic heterocyclic structure makes them suitable for use in sensors, emitters for confocal microscopy, and other optical devices.

- Derivatives based on the imidazo[1,2-a]pyrimidine nucleus have demonstrated anti-inflammatory activity . Researchers have explored their potential as anti-inflammatory agents, which could be relevant for various inflammatory conditions.

- The scaffold of imidazo[1,2-a]pyrimidines has been associated with antiviral and antibacterial properties . These compounds may serve as potential agents against viral infections and bacterial pathogens.

- Some imidazo[1,2-a]pyrimidine derivatives exhibit enzyme-inhibiting properties . These compounds could play a role in modulating enzymatic pathways, making them relevant for drug discovery.

- The imidazo[1,2-a]pyrimidine nucleus has been linked to neuroleptic and anxiolytic activities . While this specific compound’s effects in these areas require further investigation, its structural motif suggests potential interactions with neural receptors.

Anticancer Activity

Optoelectronic Devices

Anti-Inflammatory Properties

Antiviral and Antibacterial Activities

Enzyme Inhibition

Neuroleptic and Anxiolytic Effects

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of these compounds has been well studied in the past decade, and the latest pieces of literature are categorized and summarized, providing new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

The compound acts as a COX-2 inhibitor . It has a methylsulfonyl group that is adequately placed into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby decreasing inflammation .

Pharmacokinetics

The compound’sin vitro and in vivo COX-2 inhibitory effects have been evaluated . One of the synthesized compounds showed a high COX-2 inhibitory effect with an IC50 value of 0.05 μM, even more than celecoxib, a reference drug .

Result of Action

The compound’s action results in moderate to good selectivity for the inhibition of the COX-2 enzyme . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation . In addition, the compound showed considerable inhibitory results when tested on MCF-7 breast cancer cells .

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-18-9-8-14(17-13-26-11-5-10-23-22(26)25-17)12-16(18)24-21(27)15-6-4-7-19(29-2)20(15)30-3/h4-13H,1-3H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZLYRIHMYUANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)

![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2371898.png)

![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)

![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)